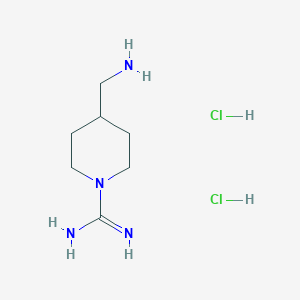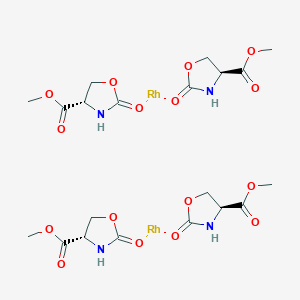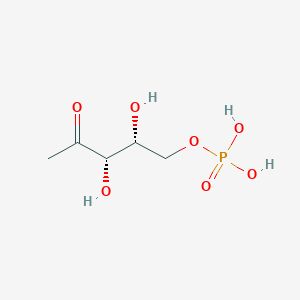
1-désoxy-D-xylulose 5-phosphate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Deoxy-D-xylulose 5-phosphate has several scientific research applications:
Mécanisme D'action
Target of Action
1-Deoxy-D-xylulose 5-phosphate (DXP) primarily targets the enzyme 1-Deoxy-D-xylulose 5-phosphate synthase (DXS), which is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants . The proteins that DXP targets also include 1-Deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase .
Mode of Action
DXP synthase catalyzes the decarboxylative condensation of pyruvate and d-glyceraldehyde 3-phosphate to produce DXP . The main difference found in the active site of DXPS structures is a highly coordinated water, showing a new mechanism for the enamine-intermediate stabilization . A “fork-like” motif could be identified in the enamine structure, using a different residue for the interaction with the cofactor, potentially leading to a decrease in the stability of the intermediate .
Biochemical Pathways
DXP is an intermediate in the non-mevalonate pathway, also known as the MEP pathway . This pathway is responsible for the biosynthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . The MEP pathway is used for the biosynthesis of terpenoids, which are the most abundant secondary metabolites in plants .
Result of Action
The action of DXP leads to the production of terpenoids via the MEP pathway . Terpenoids play essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .
Action Environment
The action of DXP and its efficacy can be influenced by various environmental factors. For example, in plants, the expression and regulation of DXS, the enzyme that DXP targets, can be affected by factors such as light, temperature, and nutrient availability . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Deoxy-D-xylulose 5-phosphate is synthesized by the enzyme 1-Deoxy-D-xylulose-5-phosphate synthase (DXS), which is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants .
Cellular Effects
1-Deoxy-D-xylulose 5-phosphate influences various cellular processes. It plays essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense .
Molecular Mechanism
The molecular mechanism of 1-Deoxy-D-xylulose 5-phosphate involves its interaction with the DXS enzyme. This interaction is crucial for the initiation of the MEP pathway, leading to the biosynthesis of terpenoids .
Metabolic Pathways
1-Deoxy-D-xylulose 5-phosphate is involved in the MEP pathway for terpenoids biosynthesis. It interacts with the DXS enzyme, which is a key player in this metabolic pathway .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le 1-désoxy-D-xylulose 5-phosphate est synthétisé par condensation décarboxylative du pyruvate et du D-glycéraldéhyde 3-phosphate. Cette réaction est catalysée par l'enzyme this compound synthase . Les conditions réactionnelles impliquent généralement une solution aqueuse tamponnée à un pH d'environ 7,5, en présence de pyrophosphate de thiamine comme cofacteur .
Méthodes de production industrielle : La production industrielle du this compound implique souvent la technologie de l'ADN recombinant pour surexprimer l'enzyme this compound synthase dans des hôtes microbiens tels qu'Escherichia coli. Cette méthode permet une production efficace et évolutive du composé .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-désoxy-D-xylulose 5-phosphate subit plusieurs types de réactions chimiques, notamment :
Isomérisation : Conversion en 2-C-méthyl-D-érythritol 4-phosphate par l'enzyme this compound réductoisomérase.
Phosphorylation : Phosphorylation supplémentaire pour former des intermédiaires dans la voie de biosynthèse des isoprénoïdes.
Réactifs et conditions courants :
Isomérisation : Nécessite l'enzyme this compound réductoisomérase et le NADPH comme agent réducteur.
Phosphorylation : Implique l'ATP comme donneur de phosphate et des kinases spécifiques.
Principaux produits :
2-C-méthyl-D-érythritol 4-phosphate : Un intermédiaire dans la voie de biosynthèse des isoprénoïdes.
Pyrophosphate d'isopentényle et pyrophosphate de diméthylallyle : Produits finaux de la voie non mévalonate.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
5. Mécanisme d'action
Le this compound exerce ses effets par son rôle de substrat dans la voie non mévalonate. L'enzyme this compound synthase catalyse la formation de this compound à partir du pyruvate et du D-glycéraldéhyde 3-phosphate . Ce composé est ensuite converti en 2-C-méthyl-D-érythritol 4-phosphate par la this compound réductoisomérase, avec le NADPH comme cofacteur . La voie se poursuit avec plusieurs étapes enzymatiques menant à la production de pyrophosphate d'isopentényle et de pyrophosphate de diméthylallyle, qui sont des précurseurs de divers isoprénoïdes .
Composés similaires :
2-C-méthyl-D-érythritol 4-phosphate : Un intermédiaire dans la même voie.
Pyrophosphate d'isopentényle : Un précurseur commun pour la biosynthèse des isoprénoïdes.
Pyrophosphate de diméthylallyle : Un autre précurseur pour la biosynthèse des isoprénoïdes.
Unicité : Le this compound est unique en raison de son rôle de substrat initial dans la voie non mévalonate, qui est différente de la voie mévalonate trouvée chez les animaux et les champignons . Cela en fait une cible précieuse pour le développement d'inhibiteurs sélectifs qui peuvent agir comme antibiotiques ou antipaludiques sans affecter les cellules humaines .
Comparaison Avec Des Composés Similaires
2-C-methyl-D-erythritol 4-phosphate: An intermediate in the same pathway.
Isopentenyl pyrophosphate: A common precursor for isoprenoid biosynthesis.
Dimethylallyl pyrophosphate: Another precursor for isoprenoid biosynthesis.
Uniqueness: 1-Deoxy-D-xylulose 5-phosphate is unique due to its role as the initial substrate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in animals and fungi . This makes it a valuable target for developing selective inhibitors that can act as antibiotics or antimalarials without affecting human cells .
Propriétés
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPADPZSRRUGHI-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940547 | |
| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
190079-18-6 | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190079-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190079186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-DEOXY-D-XYLULOSE 5-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C288B3TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


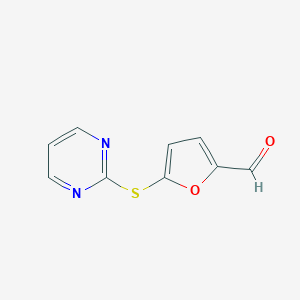


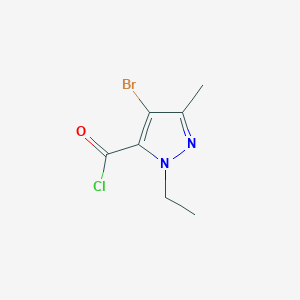


![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
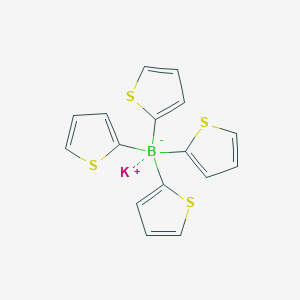
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
